1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a quinoline moiety and a pyrazole ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Ring:
- Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
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Quinoline Derivative Synthesis:
- The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
- Reaction conditions: High temperature (around 180-200°C) and acidic conditions (sulfuric acid).
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Coupling Reaction:
- The final step involves coupling the pyrazole ring with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
- Reaction conditions: Room temperature, in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or pyrazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides, pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline and pyrazole derivatives.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, modulating their activity. For example, it could inhibit enzymes involved in inflammation or cell proliferation.
Molecular Targets and Pathways: Potential targets include kinases, G-protein coupled receptors, and other proteins involved in signaling pathways. The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isopropyl-N-(quinolin-5-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the quinoline ring, which may affect its biological activity and chemical properties.
1-Isopropyl-N-(2-chloroquinolin-5-yl)-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness: 1-Isopropyl-N-(2-methylquinolin-5-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the isopropyl group and the methyl group on the quinoline ring. This specific substitution pattern can influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)21-16(9-10-18-21)17(22)20-15-6-4-5-14-13(15)8-7-12(3)19-14/h4-11H,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZRTBXXKUABI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=NN3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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